3-Amino-4-bromopyrazole
Overview
Description
3-Amino-4-bromopyrazole is a heterocyclic compound with the molecular formula C3H4BrN3 and a molecular weight of 161.988 g/mol It features a five-membered pyrazole ring with an amino group at the third position and a bromine atom at the fourth position
Mechanism of Action
Target of Action
It is known that bromopyrazoles, in general, can inhibit oxidative phosphorylation . This suggests that 3-Amino-4-bromopyrazole might interact with enzymes involved in this process.
Mode of Action
Given its structural similarity to other bromopyrazoles, it might interact with its targets by forming covalent bonds, thereby inhibiting their function
Biochemical Pathways
If it indeed inhibits oxidative phosphorylation as suggested, it could impact the production of atp, a crucial molecule for energy transfer within cells .
Result of Action
If it inhibits oxidative phosphorylation, it could potentially disrupt energy production within cells, leading to cellular dysfunction . More research is needed to confirm these effects and understand their implications.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity. It is recommended that this compound be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromopyrazole typically involves the bromination of 3-Aminopyrazole. One common method includes the reaction of 3-Aminopyrazole with bromine in an aqueous medium, resulting in the substitution of a hydrogen atom by a bromine atom at the fourth position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromopyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amino derivatives with altered oxidation states.
Scientific Research Applications
3-Amino-4-bromopyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Amino-4-chloropyrazole: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-iodopyrazole: Contains an iodine atom in place of bromine.
3-Amino-4-fluoropyrazole: Features a fluorine atom instead of bromine.
Uniqueness: 3-Amino-4-bromopyrazole is unique due to the specific reactivity imparted by the bromine atom, which can participate in a variety of substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELYMZVJDKSMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167782 | |
Record name | 3-Amino-4-bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-94-2 | |
Record name | 3-Amino-4-bromopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Amino-4-bromopyrazole in the synthesis of the MK2 inhibitor, and why is this relevant to studying Werner Syndrome?
A1: this compound serves as a crucial building block in the synthesis of the MK2 inhibitor. [] The research utilizes a rapid, three-step microwave-assisted method where this compound undergoes a Suzuki-Miyaura cross-coupling reaction with 4-carbamoylphenylboronic acid. This reaction forms the target 4-arylpyrazole, a key component of the MK2 inhibitor.
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